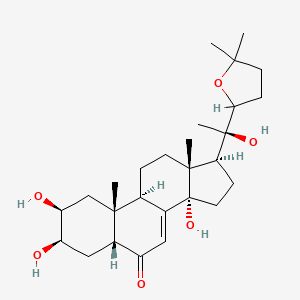

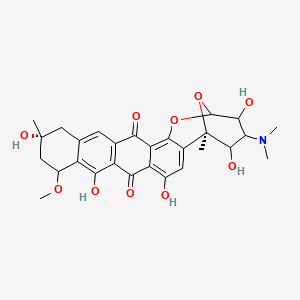

Shidasterone

説明

Shidasterone, also known as Stachysterone D, is a phytoecdysteroid . It has been found in various biological sources such as Achyranthes bidentata, Blechnum niponicum, Cyanotis arachnoidea, Klaseopsis chinensis, Lychnis chalcedonica, Stachyurus praecox, and Vitex canescens .

Synthesis Analysis

Shidasterone is prepared from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . Mechanistic considerations together with independent NOE studies reveal a (22 R) configuration for Shidasterone . In another method, Shidasterone was prepared from 20-hydroxyecdysone by the reaction with an excess of trifluoroacetic anhydride in chloroform .Molecular Structure Analysis

The molecular formula of Shidasterone is C27H42O6 . Its average mass is 462.619 Da and its mono-isotopic mass is 462.298126 Da .Chemical Reactions Analysis

The synthesis of Shidasterone involves the preparation from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . The reaction with an excess of trifluoroacetic anhydride in chloroform is also used to prepare Shidasterone .Physical And Chemical Properties Analysis

Shidasterone has a melting point of 257-258°C . Its IR (KBr) ν max cm −1 is 3430, 1643 . The UV λ EtOH max nm is 244 (ε 9.110) . The EI-MS m/z is 462 [M] +, 363 [M-99] +, 345 [M-99-H2O] +, 99 [M-363] +, 81 [M-363- H2O] + .科学的研究の応用

Phytochemical Structure and Synthesis

- Chemical Structure Identification : Shidasterone, a phytoecdysone from Blechnum niponicum, was structurally identified as 22, 25-oxido-5β-cholest-7-en-6-one-2β, 3β, 14α, 20-tetraol (Hikino et al., 1975).

- Synthesis and Biological Activity : Shidasterone was synthesized and assessed for biological activity using a bioassay derived from Drosophila melanogaster blood cell line, indicating its potential in biological research (Roussel et al., 1997).

Biological and Medicinal Research

- Isolation from Vitex canescens : Shidasterone was isolated from Vitex canescens, expanding its presence in different plant species and potential for diverse biological applications (Suksamrarn et al., 1997).

- Phytoecdysteroids from Sagina japonica : Studies on Sagina japonica identified shidasterone, contributing to our understanding of phytoecdysteroids in plant biology (Jia et al., 2010).

- Ecdysteroids in Serratula wolffii : Shidasterone, among other ecdysteroids, was identified in Serratula wolffii, highlighting the diversity of this compound in various plants (Ványolós et al., 2012).

Protein Synthesis Studies

- Stimulation of Protein Synthesis : Insect-metamorphosing steroids from ferns, including shidasterone, were shown to stimulate protein synthesis in mouse liver, suggesting potential applications in developmental biology (Otaka et al., 1969).

Additional Ecdysteroids Research

- Ecdysteroids from Serratula chinensis : Shidasterone was one of several ecdysteroids isolated from Serratula chinensis, contributing to the chemical diversity of this plant species (Ling et al., 2003).

- Phytoecdysteroids and Anti-Inflammatory Effects : Vitex doniana stem bark extracts containing shidasterone and other ecdysteroids showed significant anti-inflammatory effects in a study, suggesting potential medicinal applications (Ochieng et al., 2012).

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-(5,5-dimethyloxolan-2-yl)-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22?,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXMXJQGIRXWDG-SASGHFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)(C5CCC(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949219 | |

| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shidasterone | |

CAS RN |

26361-67-1 | |

| Record name | Shidasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026361671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

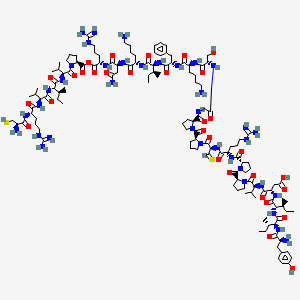

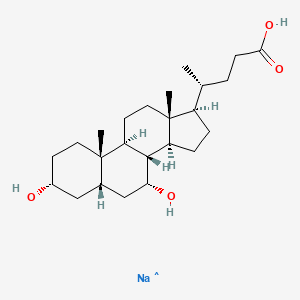

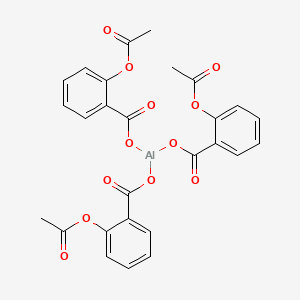

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole](/img/structure/B1257226.png)

![(2S)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one](/img/structure/B1257227.png)

![(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1257229.png)

![[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)

![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)